3,5-Dipentyl-1,2,4-trioxolane
Description
Structure
3D Structure
Properties
CAS No. |
72328-16-6 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3,5-dipentyl-1,2,4-trioxolane |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-9-11-13-12(15-14-11)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
KOYQQGGDBSHTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OC(OO1)CCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dipentyl 1,2,4 Trioxolane
Ozonolysis of Unsaturated Precursors
Ozonolysis is a powerful and widely used method for the cleavage of alkenes, leading to the formation of various oxygenated products, including the 1,2,4-trioxolane (B1211807) ring. The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide, the 1,2,4-trioxolane. wikipedia.orgorganic-chemistry.orglibretexts.org
Conventional Ozonolysis Conditions and Variations
The conventional approach to synthesizing 3,5-Dipentyl-1,2,4-trioxolane involves the ozonolysis of a suitable unsaturated precursor, typically a symmetrically substituted alkene. The reaction is generally carried out by bubbling a stream of ozone-oxygen mixture through a solution of the alkene in an inert solvent at low temperatures, commonly -78 °C, to prevent unwanted side reactions and decomposition of the ozonide. wikipedia.org
The choice of solvent can influence the reaction pathway and product distribution. Non-participating solvents such as dichloromethane (B109758) and pentane (B18724) are frequently used. Following the complete consumption of the alkene, a work-up procedure is employed. For the isolation of the 1,2,4-trioxolane, a reductive work-up is typically avoided to preserve the peroxide linkage. The solvent is carefully removed under reduced pressure to yield the desired product.
The ozonolysis of symmetrical alkenes generally leads to a mixture of cis- and trans-diastereomers of the corresponding 3,5-disubstituted-1,2,4-trioxolane. The diastereomeric ratio is influenced by the geometry of the starting alkene and the reaction conditions. For many simple aliphatic alkenes, a slight preference for the cis-isomer is often observed.
Table 1: Representative Conditions for Ozonolysis of Symmetrical Alkenes
| Alkene Precursor | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| (Z)-dec-5-ene | Pentane | -78 | ~60:40 | ~95 |
| (E)-dec-5-ene | Pentane | -78 | ~45:55 | ~95 |
| (Z)-dodec-6-ene | Dichloromethane | -70 | ~58:42 | ~90 |
| (E)-dodec-6-ene | Dichloromethane | -70 | ~48:52 | ~90 |
Note: Data is based on typical outcomes for ozonolysis of symmetrical long-chain alkenes and serves as an illustrative example for the synthesis of analogous 3,5-dialkyl-1,2,4-trioxolanes.
Precursor Design for 3,5-Dipentyl Substitution
To specifically synthesize this compound, the logical precursor for conventional ozonolysis is undec-6-ene. This symmetrical alkene possesses a central double bond which, upon cleavage by ozone, will generate two hexanal (B45976) fragments. The subsequent recombination of the carbonyl oxide and the aldehyde in the Criegee mechanism leads directly to the desired 3,5-dipentyl substitution pattern on the 1,2,4-trioxolane ring.
The stereochemistry of the starting undec-6-ene (cis or trans) is expected to influence the diastereomeric ratio of the resulting this compound, with the cis-alkene favoring the formation of the cis-trioxolane and the trans-alkene showing a slight preference for the trans-trioxolane.
Griesbaum Co-ozonolysis and Related Approaches
The Griesbaum co-ozonolysis is a valuable modification of the ozonolysis reaction that allows for the synthesis of unsymmetrically substituted 1,2,4-trioxolanes. This method involves the ozonolysis of an O-alkyl oxime in the presence of a carbonyl compound. wikipedia.orgorganic-chemistry.org
Mechanism and Scope of Co-ozonolysis
The mechanism of the Griesbaum co-ozonolysis begins with the reaction of ozone with an O-methyl oxime. wikipedia.org This reaction generates a carbonyl oxide and methyl nitrite. The in situ generated carbonyl oxide then undergoes a 1,3-dipolar cycloaddition with an externally added carbonyl compound (an aldehyde or ketone) to form the 1,2,4-trioxolane ring. organic-chemistry.org This approach provides greater control over the substitution pattern of the resulting trioxolane compared to the ozonolysis of unsymmetrical alkenes.
For the synthesis of the symmetrically substituted this compound, the Griesbaum co-ozonolysis would involve the ozonolysis of hexanal O-methyl oxime in the presence of hexanal. In this case, the carbonyl oxide of hexanal is generated from the oxime and then trapped by another molecule of hexanal.
Diastereoselective Synthesis of 3,5-Dialkyl-1,2,4-trioxolanes
The Griesbaum co-ozonolysis can exhibit a degree of diastereoselectivity, particularly with sterically demanding substrates. nih.govresearchgate.netnih.gov For the synthesis of simple 3,5-dialkyl-1,2,4-trioxolanes, the stereochemical outcome is influenced by the nature of the substituents on both the carbonyl oxide and the carbonyl compound. The reaction generally produces a mixture of cis and trans diastereomers. The diastereomeric ratio can be influenced by factors such as the reaction temperature and the solvent.
Table 2: Griesbaum Co-ozonolysis for the Synthesis of Symmetrical 3,5-Dialkyl-1,2,4-trioxolanes
| O-Methyl Oxime | Carbonyl Compound | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Butanal O-methyl oxime | Butanal | Dichloromethane | -78 | ~55:45 | ~70 |
| Pentanal O-methyl oxime | Pentanal | Pentane | -78 | ~57:43 | ~65 |
| Heptanal O-methyl oxime | Heptanal | Dichloromethane | -78 | ~56:44 | ~68 |
Note: This data is representative of the synthesis of analogous symmetrical 3,5-dialkyl-1,2,4-trioxolanes via the Griesbaum co-ozonolysis.
Alternative Synthetic Routes to the 1,2,4-Trioxolane Core
While ozonolysis-based methods are the most direct routes to this compound, other strategies for the construction of the 1,2,4-trioxolane ring have been developed, although their application to simple dialkyl substituted derivatives is less common.
One such alternative is the photooxygenation of vinyl ethers. This reaction involves the [2+2] cycloaddition of singlet oxygen to a vinyl ether to form a 1,2-dioxetane, which can then rearrange or react with a carbonyl compound to yield a 1,2,4-trioxolane. For the synthesis of this compound, this would likely involve the photooxygenation of 1-hexenyloxy-pentane, a less common starting material.
Another approach involves the peroxidation of carbonyl compounds. This can include the acid-catalyzed reaction of a β-hydroperoxy alcohol with a ketone or aldehyde. The synthesis of the necessary hydroperoxide precursor for this compound would add complexity to this route.
More recently, methods involving the reaction of 1,5-diketones with hydrogen peroxide catalyzed by Lewis acids such as SnCl₄ have been developed for the synthesis of bridged 1,2,4-trioxolanes. mdpi.com The adaptation of such a method for the synthesis of a non-bridged system like this compound would require a suitable acyclic precursor.
These alternative routes, while mechanistically distinct from ozonolysis, highlight the diverse chemical strategies that can be employed to construct the 1,2,4-trioxolane heterocyclic system. However, for the specific target of this compound, conventional ozonolysis of undec-6-ene remains the most straightforward and efficient synthetic methodology.
Optimization Strategies for Yield and Selectivity
The synthesis of this compound, a symmetrical ozonide, is primarily achieved through the ozonolysis of its corresponding alkene precursor, dodec-6-ene. The optimization of this reaction is critical for maximizing the product yield and controlling the stereoselectivity, specifically the ratio of cis to trans isomers. Key parameters that are manipulated to achieve these goals include the choice of solvent, reaction temperature, and reaction time.
The ozonolysis reaction proceeds via the Criegee mechanism, wherein ozone first reacts with the alkene to form an unstable primary ozonide (a molozonide). wikipedia.org This intermediate rapidly decomposes into a carbonyl compound (in this case, hexanal) and a carbonyl oxide (the Criegee intermediate). wikipedia.orgmasterorganicchemistry.com These two fragments then recombine in a [3+2] cycloaddition to form the final, more stable 1,2,4-trioxolane product. wikipedia.orgmasterorganicchemistry.com The fragmentation and recombination steps are crucial for determining the stereochemical outcome, as they allow for the formation of both cis and trans isomers.
Influence of Solvent
The choice of solvent is paramount as it can dramatically influence the reaction pathway. For the synthesis of the trioxolane, non-participating, aprotic solvents are generally preferred to avoid trapping the carbonyl oxide intermediate. ic.ac.uk Solvents like dichloromethane or hexane (B92381) are common choices as they are relatively inert under ozonolysis conditions. ic.ac.uk The use of participating solvents, such as alcohols (e.g., methanol), can lead to the formation of hydroperoxy hemiacetals, thereby reducing the yield of the desired ozonide. organic-chemistry.org Similarly, ozonolysis in the presence of water can directly lead to the cleavage of the alkene into carbonyl compounds, bypassing the formation of the trioxolane altogether. organic-chemistry.org
Research on the ozonolysis of various alkenes has shown that solvent polarity can affect the ratio of cis to trans isomers. While specific data for this compound is not extensively documented, general principles suggest that less polar solvents may favor the thermodynamically more stable isomer due to weaker solvation of the transition states.
Table 1: Effect of Solvent on the Ozonolysis of Dodec-6-ene The following data is illustrative and based on established principles of ozonolysis reactions, as specific experimental results for this compound are not readily available in the literature.
| Entry | Solvent | Total Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | n-Hexane | 85 | 40:60 |
| 2 | Dichloromethane | 88 | 45:55 |
| 3 | Ethyl Acetate | 75 | 50:50 |
| 4 | Methanol | 20* | N/A |
*Major products are solvent-captured species, not the trioxolane.
Influence of Temperature
Temperature can also influence the stereoselectivity of the reaction. The recombination of the carbonyl and carbonyl oxide fragments is often under kinetic control at very low temperatures. Allowing the reaction mixture to warm slightly before workup may permit equilibration towards the more thermodynamically stable diastereomer, thus altering the final cis:trans ratio. Generally, the trans isomer of 3,5-dialkyl-1,2,4-trioxolanes is considered to be the more thermodynamically stable product due to reduced steric hindrance between the alkyl substituents.
Table 2: Effect of Temperature on Yield and Selectivity The following data is illustrative and based on established principles of ozonolysis reactions, as specific experimental results for this compound are not readily available in the literature.
| Entry | Temperature (°C) | Total Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | -78 | 88 | 45:55 |
| 2 | -50 | 82 | 35:65 |
| 3 | -20 | 65 | 30:70 |
| 4 | 0 | 40 | 25:75 |
Detailed Research Findings
While comprehensive optimization studies specifically for this compound are scarce, research on related structures provides valuable insights. Studies on the Griesbaum co-ozonolysis, a method for producing unsymmetrical trioxolanes, have demonstrated that high diastereoselectivity can be achieved by carefully controlling reaction conditions. nih.gov For the ozonolysis of simple symmetrical alkenes, the final diastereomeric ratio is often close to 1:1 unless there are significant steric or electronic differences that favor one recombination pathway or one final product over the other. The optimization process, therefore, focuses on finding a balance between achieving a high conversion rate and preventing the thermal decomposition of the product, all while aiming to enrich the desired stereoisomer. The optimal conditions typically involve using a non-participating solvent like dichloromethane at the lowest practical temperature, around -78 °C, to maximize both yield and control over the reaction. wikipedia.orgmasterorganicchemistry.com
Elucidation of Reaction Mechanisms Involving 3,5 Dipentyl 1,2,4 Trioxolane
Criegee Mechanism for Ozonide Formation
The first step is a concerted [4+2] cycloaddition, specifically a 1,3-dipolar cycloaddition, of an ozone molecule to the carbon-carbon double bond of the alkene. msu.edumasterorganicchemistry.com Ozone acts as a 1,3-dipole in this pericyclic reaction. msu.edu This addition results in the formation of a highly unstable five-membered ring intermediate known as a primary ozonide or molozonide (a 1,2,3-trioxolane). stackexchange.commsu.edu These intermediates are typically not isolated due to their rapid decomposition, even at low temperatures. msu.edu
Table 1: Initial Cycloaddition Step
| Reactants | Reaction Type | Intermediate |
|---|
The unstable primary ozonide rapidly undergoes a retro-1,3-dipolar cycloaddition. msu.eduorientjchem.org This fragmentation process cleaves the molozonide ring, yielding two smaller molecules: a stable carbonyl compound (an aldehyde or ketone) and a highly reactive carbonyl oxide, also known as a Criegee intermediate. msu.eduorientjchem.orgrsc.org In the case of the symmetrical dodec-6-ene, the primary ozonide cleaves to produce one molecule of hexanal (B45976) and one molecule of the corresponding pentyl-substituted carbonyl oxide. This carbonyl oxide is a zwitterionic species and is itself a 1,3-dipole. msu.edu
In the final step of the Criegee mechanism, the carbonyl oxide and the carbonyl compound, which were formed in the previous step, recombine in a second 1,3-dipolar cycloaddition. stackexchange.comorientjchem.orgrsc.org The carbonyl oxide acts as the 1,3-dipole, and the carbonyl compound acts as the dipolarophile. msu.edu This reaction forms a more stable five-membered ring structure, the secondary ozonide, which is a 1,2,4-trioxolane (B1211807). stackexchange.com The reaction between the pentyl-substituted carbonyl oxide and hexanal yields the final product, 3,5-dipentyl-1,2,4-trioxolane. rsc.org Unlike primary ozonides, secondary ozonides are significantly more stable and can often be isolated, although they remain potentially explosive. rsc.orgmdpi.com
Table 2: Ozonide Formation Pathway
| Step | Reactants | Reaction Type | Products |
|---|---|---|---|
| 1 | Dodec-6-ene + O₃ | 1,3-Dipolar Cycloaddition | Primary Ozonide |
| 2 | Primary Ozonide | Retro-1,3-Dipolar Cycloaddition | Hexanal + Carbonyl Oxide |
| 3 | Hexanal + Carbonyl Oxide | 1,3-Dipolar Cycloaddition | this compound |
Stereochemical Aspects of Ozonide Formation Mechanisms
The stereochemistry of the final 1,2,4-trioxolane product is influenced by the stereochemistry of the starting alkene and the conformations of the intermediates. The Criegee intermediate (carbonyl oxide) can exist as syn and anti stereoisomers. rsc.org The fragmentation of the primary ozonide is stereoselective, meaning that a specific stereoisomer of the starting alkene will preferentially yield a specific conformation (syn or anti) of the Criegee intermediate. msu.edu
The subsequent recombination of the syn and anti Criegee intermediates with the carbonyl compound leads to the formation of cis and trans isomers of the secondary ozonide. The ratio of these final product isomers is dependent on several factors, including the geometry of the initial alkene, the solvent, and the reaction temperature, as these can influence the relative stability and reactivity of the syn and anti intermediates. rsc.org For example, the ozonolysis of cis-dodec-6-ene would be expected to produce a different ratio of cis- and trans-3,5-dipentyl-1,2,4-trioxolane compared to the ozonolysis of trans-dodec-6-ene.
Mechanistic Studies of this compound Decomposition
While stable enough to be isolated, 1,2,4-trioxolanes are energetic compounds that can decompose, often initiated by heat or light.
Studies on the thermolysis of various 1,2,4-trioxanes and related peroxides indicate that the decomposition typically follows first-order kinetics. nih.gov The rate-determining step is the initial homolytic cleavage of the weak oxygen-oxygen bond in the peroxide bridge. nih.gov This unimolecular homolysis generates a diradical intermediate.
For this compound, the proposed thermal decomposition would begin with the scission of the O-O bond to form a diradical. This highly unstable intermediate would then undergo further fragmentation through various pathways, such as carbon-carbon bond cleavage, to yield more stable products. Plausible products from the decomposition of the diradical would include hexanal and other smaller molecules derived from subsequent radical reactions. The specific products and their distribution can be influenced by the solvent and temperature of the reaction.
Table 3: Kinetic Data for Thermal Decomposition of a Representative 1,2,4-Trioxane (B1259687)
| Temperature (K) | Solvent | First-Order Rate Constant (k_obs x 10⁵ s⁻¹) |
|---|---|---|
| 393.2 | n-Hexane | 0.85 |
| 403.2 | n-Hexane | 2.51 |
| 413.2 | n-Hexane | 6.88 |
| 393.2 | Methanol | 2.25 |
| 403.2 | Methanol | 6.13 |
| 413.2 | Methanol | 15.9 |
Data adapted from studies on similar trioxane (B8601419) structures to illustrate typical kinetic behavior. nih.gov
Photochemical Rearrangements
The photochemical behavior of 1,2,4-trioxolanes is of significant interest due to their presence in atmospheric chemistry. While specific studies on this compound are not extensively detailed in the available literature, research on analogous compounds, such as 3,5-dimethyl-1,2,4-trioxolane (also known as secondary butene-2-ozonide or SBOZ), provides valuable insights into the potential photochemical rearrangement pathways.
Laser-induced decomposition studies on gaseous 3,5-dimethyl-1,2,4-trioxolane have shown that the reaction course is complex and dependent on the irradiation wavelength. The photolysis of this compound is believed to proceed through the initial cleavage of the weak oxygen-oxygen (O–O) bond and the carbon-oxygen (C–O) bonds within the trioxolane ring. This primary fragmentation leads to the formation of a multitude of highly reactive radical intermediates, which then undergo further reactions to yield a variety of stable end products.
For instance, ArF laser photolysis at a wavelength of 193 nm results in a complex mixture of products, indicating multiple fragmentation pathways. In contrast, N2 laser photolysis at 337 nm is a much slower process. The variety of products from these photochemical decompositions underscores the complexity of the reaction mechanisms, which involve a cascade of radical reactions following the initial bond scissions.
The following table summarizes the products observed from the ArF laser-induced photolysis of 3,5-dimethyl-1,2,4-trioxolane, which serves as a model for the expected products from the photolysis of this compound, with the understanding that the larger alkyl groups would lead to a different distribution and potentially other products from reactions of pentyl radicals.
Table 1: Products from the ArF Laser Photolysis of 3,5-Dimethyl-1,2,4-trioxolane
| Product | Chemical Formula |
|---|---|
| Carbon Dioxide | CO₂ |
| Methanol | CH₃OH |
| Acetaldehyde | CH₃CHO |
| Methane | CH₄ |
| Formic Acid | HCOOH |
| Ketene | CH₂=C=O |
Data based on studies of 3,5-dimethyl-1,2,4-trioxolane as an analogue.
Hydrolytic Degradation Pathways
The hydrolytic stability of the 1,2,4-trioxolane ring system is a critical factor in determining the environmental fate and biological activity of compounds like this compound. However, there is a notable lack of specific research in the scientific literature detailing the hydrolytic degradation pathways of simple dialkyl-1,2,4-trioxolanes under neutral, acidic, or basic aqueous conditions.
While the formation of 1,2,4-trioxolanes (ozonides) through the ozonolysis of alkenes is a well-established reaction, and the subsequent workup often involves hydrolytic conditions to yield carbonyl compounds, the degradation of a stable, isolated 1,2,4-trioxolane in an aqueous environment is not as well-documented. It is generally presumed that the trioxolane ring is susceptible to hydrolysis, which would likely lead to the formation of a hydroperoxide and a carbonyl compound, followed by further decomposition. However, without specific experimental data, the precise mechanism, kinetics, and products of the hydrolytic degradation of this compound remain speculative. Further research is required to elucidate these pathways.
Metal-Ion Induced Chemical Transformations of 1,2,4-Trioxolanes
The interaction of 1,2,4-trioxolanes with metal ions, particularly ferrous iron (Fe(II)), is a key aspect of their chemical reactivity and is fundamental to the mode of action of several antimalarial drugs containing this heterocyclic system. nih.govnih.gov The prevailing view is that a Fenton-type reduction by ferrous iron sources is an essential activating chemical event. nih.gov
The proposed mechanism involves the reduction of the peroxide bond by a single electron transfer from the Fe(II) ion. This leads to the cleavage of the O-O bond and the formation of an oxygen-centered radical and an Fe(III) species. The resulting oxygen-centered radical can then undergo further rearrangements, typically involving the cleavage of the trioxolane ring to generate carbon-centered radicals. These highly reactive radical intermediates are believed to be responsible for the biological activity of antimalarial trioxolanes.
In vitro studies with various 1,2,4-trioxolane model systems have confirmed the intermediacy of carbon-centered radicals upon exposure to inorganic iron(II) salts or iron(II) heme. nih.gov The fragmentation of the trioxolane ring in these reactions also leads to the formation of ketone products. For this compound, the expected ketone product from such a transformation would be hexan-2-one.
The general reaction can be summarized as follows:
Initial Reduction: The Fe(II) ion donates an electron to the peroxide bridge of the 1,2,4-trioxolane ring, causing the cleavage of the O-O bond and forming an oxygen-centered radical.
Ring Opening and Radical Formation: The initial radical intermediate is unstable and undergoes rapid ring-opening to generate a carbon-centered radical.
Further Reactions: The carbon-centered radical can then engage in a variety of subsequent reactions, including hydrogen abstraction, oxidation, or reaction with biological macromolecules, which ultimately leads to the observed biological effects in the case of medicinally active trioxolanes.
This metal-ion induced transformation is a critical activation pathway, and the design of 1,2,4-trioxolanes as therapeutic agents often leverages this specific chemical reactivity. nih.govnih.gov
Stereochemistry and Conformation of 3,5 Dipentyl 1,2,4 Trioxolane
Isomeric Forms of 3,5-Dialkyl-1,2,4-trioxolanes (Cis/Trans Isomerism)
The presence of two stereocenters at the C3 and C5 positions of the 1,2,4-trioxolane (B1211807) ring allows for the existence of stereoisomers. In the case of 3,5-dipentyl-1,2,4-trioxolane, where the substituents on C3 and C5 are identical, the possible stereoisomers are a pair of enantiomers (trans isomer) and a meso compound (cis isomer).
Cis Isomer: In the cis isomer, the two pentyl groups are situated on the same side of the 1,2,4-trioxolane ring. This arrangement results in a plane of symmetry within the molecule, rendering it achiral and thus a meso compound.
Trans Isomer: In the trans isomer, the two pentyl groups are located on opposite sides of the trioxolane ring. This configuration lacks a plane of symmetry, leading to the existence of a pair of non-superimposable mirror images, known as enantiomers.
The relative stability of these isomers is influenced by steric interactions between the alkyl substituents. Generally, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the bulky pentyl groups. nih.govchemrxiv.org This preference for the trans configuration is a common feature in substituted cyclic systems where bulky groups favor positions that minimize their spatial interactions.
Diastereoselectivity in 1,2,4-Trioxolane Ring Formation
The formation of this compound typically occurs through the ozonolysis of an alkene, specifically a symmetrically substituted alkene like 5-decene. The stereochemical outcome of this reaction is dictated by the Criegee mechanism. wikipedia.org This mechanism involves the initial formation of a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly cleaves to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a 1,3-dipolar cycloaddition to form the more stable secondary ozonide (a 1,2,4-trioxolane).
The stereochemistry of the starting alkene can influence the ratio of cis and trans ozonides formed. For linear trans alkenes larger than trans-2-butene, there is often little preference in the cycloreversion of the primary ozonide, leading to a nearly 50:50 mixture of syn and anti Criegee intermediates. nih.gov The subsequent recombination of these intermediates with the aldehyde (in this case, hexanal (B45976) from the cleavage of 5-decene) can lead to a mixture of cis and trans ozonides. Conversely, the ozonolysis of cis-alkenes tends to favor the formation of the anti-conformer of the Criegee intermediate. nih.gov
The geometry of the alkene has a notable impact on the reaction's course. Ozonation of cis-alkenes often yields the corresponding ozonide in high yields with minimal side products. In contrast, the ozonolysis of trans-alkenes can lead to a higher proportion of oligomeric products alongside the ozonide.
Conformational Analysis of the 1,2,4-Trioxolane Ring System
The five-membered 1,2,4-trioxolane ring is not planar and adopts a puckered conformation to alleviate torsional strain. Theoretical calculations on the parent 1,2,4-trioxolane have shown that the most stable conformation is a twist (C2 symmetry) form. An alternative envelope (Cs symmetry) conformation is slightly higher in energy. The energy barrier for pseudorotation between different twist and envelope forms is relatively low, suggesting a flexible ring system.
The puckering of the ring can be described by specific parameters that define the out-of-plane bending of the atoms. These conformations are crucial as they dictate the spatial orientation of the substituents attached to the ring. The flexibility of the ring allows it to adopt various conformations, with the twist and envelope forms being the most significant low-energy states.
Influence of Pentyl Substituents on Molecular Geometry and Stability
Molecular Geometry: The bulky pentyl groups will preferentially occupy equatorial positions in the puckered ring conformations to minimize steric interactions. This preference for the equatorial orientation influences the equilibrium between different twist and envelope conformations of the trioxolane ring. The specific dihedral angles of the ring will be adjusted to accommodate the steric bulk of the pentyl chains.
Stability: The stability of this compound is influenced by several factors related to its alkyl substituents.
Steric Effects: As previously mentioned, steric hindrance between the two pentyl groups is a primary determinant of the relative stability of the cis and trans isomers, with the trans isomer being favored.
Inductive Effects: Alkyl groups are electron-donating through an inductive effect. This can influence the electron density within the peroxide linkages of the trioxolane ring, potentially affecting its stability and reactivity.
The interplay of these electronic and steric effects ultimately governs the preferred three-dimensional structure and inherent stability of this compound.
Interactive Data Table: Isomeric Forms of this compound
| Isomer | Substituent Orientation | Chirality | Key Feature |
| Cis | Same side of the ring | Achiral (meso) | Possesses a plane of symmetry |
| Trans | Opposite sides of the ring | Chiral (enantiomers) | Lacks a plane of symmetry |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of 3,5-Dipentyl-1,2,4-trioxolane, particularly the unique peroxide bond within the trioxolane ring. Methodologies such as Density Functional Theory (DFT) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed to model its electronic properties. rsc.orgresearchgate.net
Table 1: Representative Calculated Electronic Properties for a Dialkyl 1,2,4-Trioxolane (B1211807) Model
| Property | Computational Method | Calculated Value | Significance |
| HOMO Energy | DFT (B3LYP) | -7.5 eV | Indicates susceptibility to oxidation/electron donation. |
| LUMO Energy | DFT (B3LYP) | +1.2 eV | Low-lying σ* orbital signifies ease of O-O bond cleavage. |
| O-O Bond Length | DFT (B3LYP) | 1.48 Å | Typical for a peroxide single bond. |
| Mulliken Charge on Peroxidic Oxygen | DFT (B3LYP) | -0.25 e | Shows significant negative charge localization. |
Reaction Pathway Modeling for Synthesis and Decomposition
Theoretical modeling is crucial for mapping the potential energy surfaces of the reactions involving this compound, particularly its synthesis and decomposition.
Synthesis: The primary synthetic route to 1,2,4-trioxolanes is the ozonolysis of alkenes. researchgate.net For this compound, the precursor would be dodec-6-ene. The reaction is believed to proceed via the Criegee mechanism. rsc.orgresearchgate.net Computational models have elucidated the steps of this mechanism:
1,3-Dipolar Cycloaddition: Ozone adds across the double bond of the alkene to form a highly unstable primary ozonide (POZ), a 1,2,3-trioxolane. This step is typically characterized by a low activation barrier. researchgate.net
Cycloreversion: The POZ rapidly decomposes into a carbonyl compound (hexanal) and a carbonyl oxide, also known as the Criegee intermediate. acs.org
Cycloaddition: The Criegee intermediate then recombines with the carbonyl compound in a second 1,3-dipolar cycloaddition to form the more stable secondary ozonide (SOZ), the this compound. mdpi.com
Decomposition: The decomposition of 1,2,4-trioxolanes is a key aspect of their chemical reactivity, especially for applications like antimalarial drugs where peroxide bond cleavage is the activating step. nih.govacs.org Reaction pathway modeling has explored several decomposition routes:
Thermal Decomposition: Unimolecular cleavage of the O-O bond to form a diradical intermediate, which can then undergo further reactions.
Catalyzed Decomposition: In biological systems, iron(II) is a key catalyst. nih.gov Computational studies model the interaction of Fe(II) with one of the peroxide oxygen atoms, leading to reductive cleavage of the O-O bond and the formation of carbon-centered radicals. nih.govacs.org This process is believed to be central to the antimalarial activity of synthetic ozonides. nih.gov
Table 2: Calculated Activation Energies for Key Steps in Ethene Ozonolysis (Illustrative)
| Reaction Step | Computational Method | Activation Energy (kJ/mol) |
| POZ Formation | B3LYP/6-31+G(d,p) | ~13 |
| POZ Decomposition to Criegee Intermediate | B3LYP/6-31+G(d,p) | ~76 |
| SOZ Formation from Criegee Intermediate | B3LYP/6-31G(d) | Barrierless |
Data is illustrative for the parent ozonolysis reaction and values for substituted alkenes will vary. researchgate.net
Thermodynamic Studies of 1,2,4-Trioxolane Stability and Reactivity
Computational thermodynamics provides quantitative data on the stability of this compound and the feasibility of its formation and decomposition reactions. By calculating properties like the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and reaction enthalpies (ΔrH°), researchers can predict the energetic landscape of the molecule.
Table 3: Representative Calculated Thermodynamic Data for Ozonide Formation
| Thermodynamic Parameter | Reaction | Computational Level | Calculated Value (kcal/mol) |
| Reaction Enthalpy (ΔrH°) | Alkene + O₃ → POZ | DFT | -20.0 to -23.1 |
| Gibbs Free Energy (ΔrG°) | Alkene + O₃ → POZ | DFT | -6.8 to -9.9 |
Values are for the formation of primary ozonides (POZ) derived from substituted phenols and benzenes and serve as representative examples.
Spectroscopic Property Prediction
Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization. For this compound, key spectroscopic properties can be calculated.
Infrared (IR) Spectroscopy: By performing harmonic frequency calculations using methods like DFT, the vibrational modes of the molecule can be predicted. rsc.org These calculations can identify characteristic frequencies for the C-O and O-O stretching modes within the trioxolane ring, which are crucial for confirming its presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. mdpi.com These theoretical predictions can be compared with experimental spectra to confirm the structure of this compound and assign specific resonances to the protons and carbons, particularly those adjacent to the trioxolane ring. rsc.orgthermofisher.com
Table 4: Illustrative Comparison of Calculated vs. Experimental ¹H NMR Chemical Shifts for a Trioxolane Moiety
| Proton Environment | Calculated Shift (ppm) (GIAO/DFT) | Experimental Shift (ppm) |
| Ring CH (cis to peroxide) | 5.25 | 5.15 |
| Ring CH (trans to peroxide) | 5.10 | 5.05 |
| α-CH₂ (adjacent to ring) | 1.95 | 1.90 |
Data is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis
The 1,2,4-trioxolane ring is not planar, and the attached pentyl chains have significant conformational freedom. Molecular Dynamics (MD) simulations are used to explore the conformational landscape of this compound over time. pensoft.netwustl.edu
These simulations can reveal:
Ring Puckering: The five-membered trioxolane ring can adopt several puckered conformations, such as envelope and twist (or half-chair) forms. researchgate.net Theoretical studies on simpler ozonides have identified O-O half-chair and C-O half-chair conformations as the most stable. researchgate.net
Substituent Orientation: The two pentyl groups can be oriented in either axial or equatorial positions relative to the average plane of the ring. Computational studies consistently show that conformers with bulky alkyl substituents in equatorial positions are energetically favored to minimize steric hindrance. researchgate.netresearchgate.net
Chain Dynamics: MD simulations can model the flexibility and various conformations of the long pentyl chains, which can influence how the molecule interacts with its environment, such as a solvent or a biological target.
The most stable conformer of this compound is predicted to have an O-O half-chair configuration for the five-membered ring, with both pentyl groups occupying equatorial positions. researchgate.net
Advanced Analytical Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,4-trioxolanes. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for the structural assignment of 3,5-dipentyl-1,2,4-trioxolane. The symmetry of the molecule, particularly for the cis and trans isomers, influences the complexity of the spectra.
In the ¹H NMR spectrum, the most diagnostic signals are those of the methine protons (H-3 and H-5) on the trioxolane ring. These protons are directly attached to carbons flanked by oxygen atoms, resulting in a characteristic downfield chemical shift, typically observed in the range of δ 5.1-5.3 ppm. scielo.brresearchgate.netresearchgate.net The protons of the two pentyl groups exhibit predictable signals in the upfield region (δ 0.8-1.7 ppm), including a triplet for the terminal methyl (CH₃) group and multiplets for the methylene (B1212753) (CH₂) groups. mdpi.com
In the ¹³C NMR spectrum, the carbons of the trioxolane ring (C-3 and C-5) are highly deshielded due to the attached electronegative oxygen atoms, with their resonances appearing around δ 104-105 ppm. scielo.brresearchgate.netmdpi.com The carbons of the pentyl chains appear in the typical aliphatic region (δ 14-35 ppm).
A representative dataset, based on analogous dialkyl-1,2,4-trioxolanes, is presented below. scielo.brmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| CH-3, CH-5 (Trioxolane ring) | ~5.20 | ~104.5 | triplet |
| -CH₂(α to ring) | ~1.65 | ~32.5 | multiplet |
| -CH₂(β to ring) | ~1.30 | ~24.0 | multiplet |
| -CH₂(γ to ring) | ~1.30 | ~31.5 | multiplet |
| -CH₂(δ to ring) | ~1.30 | ~22.5 | multiplet |
| -CH₃(ε to ring) | ~0.90 | ~14.0 | triplet |
While 1D NMR provides essential data, advanced 2D NMR techniques are crucial for unambiguous assignments and for confirming the integrity of the trioxolane ring.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC is invaluable for connecting the pentyl side chains to the trioxolane core. beilstein-journals.org A key correlation would be observed between the methine protons on the ring (H-3/H-5) and the first carbon of the pentyl chain (α-CH₂), confirming the C-C bond between the ring and the alkyl group. sc.edu
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. uvic.cayoutube.com This allows for the clear identification of the methine carbons (C-3 and C-5) of the trioxolane ring and the various methylene carbons of the pentyl chains.
¹⁷O-NMR Spectroscopy: This technique directly probes the oxygen atoms, making it uniquely suited for characterizing the peroxide linkage. Although the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O isotope present sensitivity challenges, it provides definitive evidence for the trioxolane structure. researchgate.net In the ¹⁷O NMR spectrum of a 1,2,4-trioxolane (B1211807), the ether-type oxygen (at position 1) and the peroxide-type oxygens (at positions 2 and 4) exhibit distinct and well-separated resonances. rsc.org The peroxide oxygens are significantly deshielded, with chemical shifts typically appearing in the 280-320 ppm range, while the ether oxygen resonates further upfield, around 110-140 ppm. researchgate.netrsc.org This clear separation confirms the presence of both peroxide and ether linkages within the five-membered ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
The analysis of 1,2,4-trioxolanes by mass spectrometry can be challenging due to their inherent instability.
Electron Ionization (EI-MS): Under standard EI conditions, the molecular ion (M⁺˙) of ozonides is often weak or entirely absent due to the labile O-O bond, making molecular weight determination difficult. nih.govcdnsciencepub.com The fragmentation pattern is often complex and may arise from thermal decomposition products rather than the intact molecule. cdnsciencepub.com
Chemical Ionization (CI-MS): Softer ionization techniques like CI are generally more suitable for analyzing ozonides. Negative Chemical Ionization (NCI) has been shown to be particularly effective, often producing a stable [M-H]⁻ ion, which allows for clear determination of the molecular weight. nih.gov Fragmentation under NCI conditions is typically minimal, preserving the molecular identity.
HRMS is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₂H₂₄O₃ (the formula for this compound), HRMS would provide an exact mass measurement that confirms this specific combination of carbon, hydrogen, and oxygen atoms, thereby validating the compound's identity. mdpi.com
Tandem mass spectrometry (MS/MS) provides deeper structural information by isolating a specific ion (a precursor ion) and subjecting it to fragmentation, typically through Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. nih.gov
For 1,2,4-trioxolanes, MS/MS analysis of the [M-H]⁻ ion generated by NCI yields simple and reproducible fragmentation patterns. nih.gov The CID spectrum provides mechanistic insights into the molecule's stability and decomposition pathways. Common fragmentation channels for ozonides involve the cleavage of the weak peroxide bond, followed by rearrangements and neutral losses of stable small molecules. nih.govpnas.org
Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS (NCI)
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Lost Fragment |
|---|---|---|---|
| [M-H]⁻ | -18 | [M-H-H₂O]⁻ | Water (H₂O) |
| [M-H]⁻ | -44 | [M-H-CO₂]⁻ | Carbon Dioxide (CO₂) |
| [M-H]⁻ | -102 | [M-H-C₅H₁₀O₂]⁻ | Hexanoic acid |
Note: Fragmentation data is based on general patterns observed for secondary ozonides and may vary. nih.gov
These fragmentation patterns are diagnostic for the 1,2,4-trioxolane structure and can be used to confirm its presence in complex mixtures.
Chromatographic Methods
Chromatographic techniques are pivotal in the separation and analysis of this compound from various mixtures. These methods leverage the differential partitioning of the compound between a mobile and a stationary phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the identification and quantification of this compound in volatile mixtures. In this technique, the sample is vaporized and passed through a chromatographic column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint.
The mass spectra of cis- and trans-isomers of 3,5-dialkyl-1,2,4-trioxolanes, including the dipentyl variant, are notably similar. Key fragmentation patterns observed in the mass spectrum of this compound are crucial for its identification. These patterns typically involve the loss of one of the alkyl groups from the trioxolane ring. The analysis of ozonolysis products of unsaturated fatty esters often utilizes GC-MS for the identification of resulting 1,2,4-trioxolanes.
Table 1: Characteristic GC-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₂₄O₃ |
| Molecular Weight | 216.32 g/mol |
| Key Mass Fragments (m/z) | [M-C₅H₁₁]⁺, and other fragments resulting from the cleavage of the trioxolane ring. |
| Typical Column | Capillary columns with non-polar or medium-polarity stationary phases. |
| Isomer Separation | Cis and trans isomers often co-elute or show minimal separation. |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Complex Sample Analysis
For the analysis of this compound in more complex, non-volatile samples, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the method of choice. This technique separates compounds in a liquid mobile phase passing through a packed column. The eluent is then introduced into a high-resolution mass spectrometer, which provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule and its fragments, significantly enhancing the confidence in its identification.
High-resolution mass spectrometry is particularly valuable in distinguishing this compound from other compounds that may have the same nominal mass but different elemental compositions. This capability is essential when analyzing complex biological or environmental samples where a multitude of compounds may be present.
Table 2: LC-HRMS Parameters for the Analysis of this compound
| Parameter | Description |
| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for trioxolanes. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary high resolution and mass accuracy. |
| Accurate Mass Measurement | Allows for the determination of the elemental formula with high confidence (e.g., within 5 ppm). |
| Typical Mobile Phases | Reversed-phase chromatography often employs gradients of water and organic solvents like acetonitrile (B52724) or methanol. |
X-ray Crystallography for Absolute Stereochemistry Determination
While chromatographic methods are powerful for identification and quantification, X-ray crystallography provides the definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays, which can then be used to construct a detailed 3D model of the molecule.
For this compound, which can exist as cis and trans isomers, X-ray crystallography is the only method that can unambiguously establish the spatial arrangement of the pentyl groups relative to the trioxolane ring. This information is crucial for understanding the structure-activity relationships of the compound. The synthesis of pure cis- or trans-isomers through methods like the Griesbaum coozonolysis allows for the growth of suitable crystals for X-ray diffraction analysis.
Table 3: Crystallographic Data for 1,2,4-Trioxolane Derivatives
| Parameter | Information Provided |
| Crystal System | Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | Defines the specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | Provides the precise position of each atom within the unit cell, allowing for the determination of bond lengths and angles. |
| Stereochemistry | Unambiguously determines the cis or trans configuration of the substituents on the trioxolane ring. |
Chemical Reactivity and Transformations of 3,5 Dipentyl 1,2,4 Trioxolane
Cleavage Reactions and Formation of Carbonyl Compounds
The most characteristic reaction of 1,2,4-trioxolanes is the cleavage of the heterocyclic ring to produce carbonyl compounds. This transformation is fundamental to the ozonolysis reaction of alkenes, where trioxolanes are formed as key intermediates. The cleavage of 3,5-Dipentyl-1,2,4-trioxolane typically involves the scission of the weak O-O peroxide bond, followed by the fragmentation of the C-O bonds.
This decomposition can be triggered under various conditions:
Thermal or Photochemical Decomposition: Heating or irradiating the trioxolane can provide sufficient energy to induce homolytic cleavage of the peroxide bond, leading to a diradical intermediate that rapidly fragments into two molecules of a carbonyl compound.
Reductive Cleavage: This is a common and synthetically useful method for processing ozonides. Reagents like zinc dust in acetic acid or dimethyl sulfide (B99878) (DMS) readily reduce the peroxide linkage, leading to a clean conversion to carbonyl compounds.
Oxidative Cleavage: In the presence of oxidizing agents, such as hydrogen peroxide, the cleavage products are carboxylic acids instead of aldehydes or ketones.
For the symmetrically substituted this compound, cleavage of the ring under reductive or neutral conditions results in the formation of two equivalents of hexanal (B45976).
| Reactant | Cleavage Conditions | Major Product(s) |
|---|---|---|
| This compound | Reductive (e.g., Zn/H₂O, (CH₃)₂S) or Thermal | Hexanal |
| This compound | Oxidative (e.g., H₂O₂) | Hexanoic acid |
Reactions with Nucleophiles and Electrophiles (e.g., Amines, Water)
The peroxide linkage in this compound makes the adjacent carbon atoms susceptible to nucleophilic attack, although this is less common than reductive cleavage. The trioxolane ring is generally stable to neutral water, but its reactivity can be influenced by pH and the presence of specific nucleophiles.
Recent studies on secondary ozonides derived from biogenic terpenes have shown that they can react with primary amines such as ethylamine (B1201723) and methylamine. copernicus.org The reaction is sensitive to the structure of both the trioxolane and the amine; for instance, the same studies showed inert reactivity towards dimethylamine (B145610) (a secondary amine) and ammonia (B1221849). copernicus.org This suggests a potential pathway for this compound to react with certain primary amines, likely leading to complex nitrogen-containing products via ring-opening. The mechanism may involve nucleophilic attack on a ring carbon or on an oxygen atom, initiating cleavage of the peroxide bond.
Reductive amination of ozonolysis products (which proceeds via the trioxolane intermediate) using reagents like ammonia in the presence of a reducing agent can produce amines. cdnsciencepub.com This process, however, involves the in-situ cleavage of the ozonide followed by imine formation and reduction.
Reactions with strong electrophiles are not characteristic of 1,2,4-trioxolanes. Under strongly acidic conditions, related peroxide structures like 1,2,4-trioxanes can undergo decomposition to form ketones, indicating that acid-catalyzed hydrolysis can be a viable transformation pathway. nih.gov
Radical Chemistry and Peroxide Bond Activation
A significant aspect of trioxolane chemistry involves the generation of radical intermediates through the activation and cleavage of the peroxide bond. This pathway is particularly relevant in the context of synthetic antimalarial peroxides like arterolane (B1665781), which feature the 1,2,4-trioxolane (B1211807) scaffold. nih.gov
The activation is typically initiated by a single-electron transfer from a reductive species, most notably ferrous iron (Fe(II)). nih.govacs.org The proposed mechanism involves the following steps:
Reductive Activation: An Fe(II) ion donates an electron to one of the peroxide oxygen atoms, causing the homolytic cleavage of the weak O-O bond. This generates an iron(III) species and an oxygen-centered radical.
Ring Opening and Fragmentation: The resulting oxy-radical is highly unstable and undergoes rapid C-C bond cleavage within the trioxolane ring. This fragmentation leads to the formation of a carbon-centered radical at a distal position.
Radical Reactions: The generated carbon-centered radicals are the key reactive species responsible for the compound's biological activity in antimalarial applications, where they are thought to alkylate and damage essential parasite proteins. nih.gov
In the case of this compound, Fe(II)-mediated activation would be expected to produce carbon-centered radicals derived from the pentyl substituents and the cleaved ring structure. This radical-mediated decomposition ultimately leads to the formation of hexanal as the stable carbonyl end-product.
Influence of Substituent Effects on Reactivity
The stability and reactivity of the 1,2,4-trioxolane ring are influenced by the electronic and steric nature of the substituents at the C3 and C5 positions.
Electronic Effects: The pentyl groups in this compound are simple alkyl groups that act as weak electron-donating groups through induction. Electron-donating groups can slightly destabilize the peroxide bond by increasing electron density, potentially making it more susceptible to reductive cleavage. Conversely, electron-withdrawing substituents can increase the thermal stability of the trioxolane ring.
Steric Effects: The size of the substituents can sterically hinder the approach of reagents to the peroxide core. While pentyl groups are larger than methyl or ethyl groups, they are flexible and may not provide significant steric protection compared to bulky groups like tert-butyl. This steric accessibility influences the rate of reactions with external reagents, such as reducing agents or nucleophiles.
| Substituent Type at C3/C5 | Example | General Effect on Reactivity/Stability |
|---|---|---|
| Alkyl (e.g., Pentyl) | This compound | Weakly electron-donating; baseline reactivity, susceptible to reductive and thermal cleavage. |
| Aryl (e.g., Phenyl) | 3,5-Diphenyl-1,2,4-trioxolane | Can stabilize radical intermediates through resonance, potentially altering fragmentation pathways. |
| Electron-Withdrawing | (e.g., ester-containing groups) | May increase thermal stability and influence the regioselectivity of ring cleavage. |
Applications of 3,5 Dipentyl 1,2,4 Trioxolane in Organic Synthesis
Role as Synthetic Intermediates
The primary role of 1,2,4-trioxolanes, including 3,5-Dipentyl-1,2,4-trioxolane, in organic synthesis is as a transient intermediate that is typically generated in situ and subsequently converted to more stable products. organic-chemistry.org Ozonolysis of an appropriate alkene, in this case, a symmetrically substituted alkene that would yield pentyl groups at the 3 and 5 positions of the trioxolane ring, leads to the formation of this heterocyclic compound. libretexts.org The instability of the ozonide makes it a valuable precursor, as the peroxide linkage is readily cleaved under specific conditions to yield carbonyl compounds. libretexts.org
The general transformation involves the reaction of an alkene with ozone to form an initial, highly unstable primary ozonide (molozonide), which rapidly rearranges to the more stable 1,2,4-trioxolane (B1211807). organic-chemistry.org This intermediate holds the latent functionality of two carbonyl groups, which are unmasked in a subsequent workup step.
Precursors for Functionalized Organic Molecules
The true synthetic value of this compound lies in its role as a precursor to other functionalized organic molecules. Upon cleavage, it is expected to yield hexanal (B45976), a six-carbon aldehyde, as the primary product. This transformation makes it a key step in synthetic sequences where a long-chain alkene needs to be converted into aldehydes, carboxylic acids, or alcohols.
The aldehydes generated from the cleavage of the trioxolane ring can be subjected to a wide array of subsequent chemical transformations, including:
Oxidation: To produce carboxylic acids, such as hexanoic acid.
Reduction: To yield primary alcohols, such as 1-hexanol.
Wittig reaction: To form new carbon-carbon double bonds.
Grignard reaction: To generate secondary alcohols.
Aldol condensation: To create larger, more complex molecules.
This versatility underscores the importance of 1,2,4-trioxolanes as intermediates in the synthesis of a diverse range of organic compounds.
Controlled Cleavage for Specific Product Formation
The cleavage of the this compound intermediate can be controlled to selectively form different products by varying the workup conditions of the ozonolysis reaction. wikipedia.org This control is a cornerstone of the synthetic utility of the ozonolysis reaction.
Reductive Workup: Treatment of the ozonide with a mild reducing agent prevents the over-oxidation of the resulting carbonyl compounds. Common reagents for reductive workup include zinc metal in acetic acid or dimethyl sulfide (B99878) (DMS). libretexts.org For this compound, a reductive workup would be expected to yield hexanal.
Oxidative Workup: In contrast, an oxidative workup is employed when the desired products are carboxylic acids. Reagents such as hydrogen peroxide are used to oxidize the initially formed aldehydes. masterorganicchemistry.com In the case of this compound, an oxidative workup would lead to the formation of hexanoic acid.
The ability to direct the reaction towards either aldehydes or carboxylic acids simply by choosing the appropriate workup conditions provides a significant degree of control in a synthetic pathway. masterorganicchemistry.com
Table 1: Expected Products from the Controlled Cleavage of this compound
| Workup Condition | Reagents | Expected Primary Product |
| Reductive | Zn/CH₃COOH or (CH₃)₂S | Hexanal |
| Oxidative | H₂O₂ | Hexanoic Acid |
Catalyst Development for 1,2,4-Trioxolane Chemistry
While the formation of 1,2,4-trioxolanes via ozonolysis is a well-established process, research has also focused on alternative, ozone-free synthetic routes. These methods often rely on the development of catalysts that can facilitate the formation of the trioxolane ring from other precursors. For instance, Lewis acids such as SnCl₄ have been shown to catalyze the synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide. nih.gov
Although not directly involving ozonolysis, these catalyzed reactions expand the toolkit for creating the 1,2,4-trioxolane core structure. nih.gov The development of such catalytic systems is driven by the desire for milder reaction conditions, improved selectivity, and the avoidance of the hazards associated with using ozone gas. digitellinc.com Furthermore, iron(II)-mediated fragmentation of 1,2,4-trioxolanes is a key area of investigation, particularly in the context of antimalarial drug action, and highlights the role of metal catalysts in the cleavage of these peroxide-containing rings. acs.orgnih.gov
Research in this area aims to provide more efficient and safer methods for both the synthesis and the controlled decomposition of 1,2,4-trioxolanes, thereby enhancing their utility in organic synthesis.
Environmental and Atmospheric Chemistry of 1,2,4 Trioxolanes
Formation of Secondary Ozonides in Atmospheric Processes
Secondary ozonides are not directly emitted into the atmosphere; they are products of chemical reactions, primarily the ozonolysis of volatile organic compounds (VOCs) containing carbon-carbon double bonds. nih.gov The formation of 3,5-dipentyl-1,2,4-trioxolane serves as a clear example of this process, originating from the ozonolysis of its precursor, 6-dodecene.
The mechanism involves a sequence of steps:
Electrophilic Addition : Atmospheric ozone (O₃) attacks the double bond of an alkene, such as 6-dodecene, in an electrophilic cycloaddition to form a highly unstable intermediate known as a primary ozonide or molozonide. libretexts.org
Decomposition : This primary ozonide rapidly decomposes, cleaving the original carbon-carbon double bond. This cleavage yields two fragments: a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, commonly referred to as a Criegee intermediate (CI). libretexts.orgrsc.org For the symmetric alkene 6-dodecene, this step produces two identical molecules: hexanal (B45976) and the corresponding C6 Criegee intermediate.
Recombination : A portion of the Criegee intermediates are stabilized through collisions with other molecules. rsc.org A stabilized Criegee intermediate can then undergo a 1,3-dipolar cycloaddition with a carbonyl compound. mdpi.com The reaction between the C6 Criegee intermediate and a molecule of hexanal results in the formation of the more stable five-membered ring structure of the secondary ozonide, this compound. mdpi.com
This formation process can occur in the gas phase, within bulk liquid phases like aqueous aerosols, or at gas-liquid interfaces. nih.govresearchgate.net The ozonolysis of alkenes is a significant atmospheric process as it is a crucial non-photolytic source of radicals, particularly hydroxyl (OH) radicals, which are formed from the decomposition of "hot" (vibrationally excited) Criegee intermediates. rsc.orgresearchgate.net
| Reactant | Key Intermediates | Final Product |
|---|---|---|
| 6-Dodecene | Primary Ozonide, Hexanal, C6 Criegee Intermediate | This compound |
Contribution to Secondary Organic Aerosol (SOA) Formation
Secondary Organic Aerosols (SOA) are particles formed in the atmosphere from the oxidation products of gaseous precursors. unc.edu These aerosols have significant impacts on air quality, climate, and human health. mdpi.com The formation of SOA is critically dependent on the volatility of the oxidation products; compounds with low vapor pressure can partition from the gas phase to the particle phase, contributing to aerosol mass. unc.edu
Long-chain hydrocarbons are recognized as important sources of SOA. copernicus.org The oxidation products of 6-dodecene, including this compound, are expected to have low volatility due to their high carbon number (C12) and the presence of multiple oxygen atoms. This low volatility facilitates their condensation onto pre-existing aerosol particles or their participation in the formation of new particles. nih.govacs.org
Key research findings on related compounds indicate:
Low Volatility : Functionalized secondary ozonides derived from the ozonolysis of biogenic terpenes are readily taken up into atmospheric aerosols. nih.gov Similarly, the large alkyl chains of this compound would significantly lower its vapor pressure, making it a likely contributor to SOA mass.
Particle Phase Chemistry : Ozonolysis can occur not just in the gas phase but also heterogeneously on the surface of existing particles. nih.gov This means that 6-dodecene could first be absorbed into an aerosol and then react with ozone, forming the trioxolane directly in the particle phase.
Highly Oxygenated Products : The process of ozonolysis introduces multiple oxygen atoms into the hydrocarbon backbone, producing highly oxygenated molecules. These molecules are key components of SOA and affect its physical and chemical properties, such as its ability to act as cloud condensation nuclei. copernicus.orgcopernicus.org The formation of this compound from 6-dodecene increases the oxygen-to-carbon ratio of the molecule, a key characteristic of SOA. researchgate.net
Interactions with Atmospheric Species (e.g., Ammonia (B1221849), Water)
Once formed, this compound can interact with other prevalent atmospheric species, particularly within the condensed aerosol phase. The nature of these interactions influences the compound's stability, lifetime, and potential to participate in further chemical reactions.
Interaction with Water : In the gas phase, theoretical calculations predict that the reaction between simple secondary ozonides and water molecules is energetically unfavorable. nih.gov However, the role of water is more complex in the condensed phase of aerosols. The presence of water can influence SOA yields and composition during ozonolysis. nih.gov While some studies suggest that water may play a role in the decomposition of SOZs, other research has shown that certain trioxolanes are surprisingly stable in aqueous solutions, persisting for a week or longer. nih.govacs.org This suggests that once partitioned into an aerosol particle, this compound could be relatively long-lived, even under humid conditions. nih.gov
Interaction with Ammonia : Ammonia (NH₃) is one of the most abundant basic gases in the atmosphere and plays a key role in aerosol chemistry, often by neutralizing acidic components. mdpi.com Computational studies have explored the reactions of secondary ozonides with ammonia, indicating that these reactions are plausible in the atmosphere. mdpi.com Such interactions could represent a pathway for the formation of nitrogen-containing organic compounds within aerosols, which can alter their optical properties and toxicity. researchgate.net
| Atmospheric Species | Phase | Potential Interaction/Reaction | Significance |
|---|---|---|---|
| Water (H₂O) | Gas | Reaction is energetically unfavorable | Low |
| Water (H₂O) | Aerosol | Can influence stability and decomposition pathways | Moderate; compound may still exhibit high stability |
| Ammonia (NH₃) | Gas/Aerosol | Potential reaction to form nitrogen-containing organics | Considered a plausible atmospheric reaction pathway |
| Hydroxyl Radical (OH) | Gas/Aerosol | Hydrogen abstraction from alkyl chains | Likely a primary chemical degradation pathway |
Atmospheric Fate and Degradation Pathways
The ultimate fate of this compound in the atmosphere is determined by its persistence and the degradation pathways available to it. Its lifetime will dictate how long it can contribute to SOA mass and potentially impact atmospheric chemistry.
Thermal Stability : In the gas phase, the thermal decomposition of secondary ozonides is known to be negligibly slow at typical atmospheric temperatures. nih.gov Studies on SOZs from 1-alkenes suggest that decomposition only occurs at temperatures above 379 K (106 °C). nih.gov This indicates that this compound is thermally stable in the atmosphere.
Reaction with Hydroxyl Radicals (OH) : The primary chemical sink for most saturated organic compounds in the troposphere is reaction with the hydroxyl (OH) radical. rsc.org The 1,2,4-trioxolane (B1211807) ring is relatively unreactive towards OH, but the two pentyl chains provide numerous sites for hydrogen atom abstraction. The rate constant for the reaction of OH with a long-chain alkane like dodecane (B42187) is on the order of 1.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The reaction rate for this compound is expected to be of a similar magnitude. This reaction would initiate a cascade of further oxidation reactions, breaking down the molecule.
Condensed-Phase Stability : As noted previously, secondary ozonides can be remarkably stable within the aerosol phase. researchgate.netacs.org Lifetimes can extend for days to weeks, allowing them to be transported over long distances. nih.gov This persistence means they can act as "stealth oxidants" in atmospheric particles, potentially influencing other chemical processes within the aerosol long after their initial formation. nih.gov
Deposition : Ultimately, the atmospheric journey of this compound, as part of an aerosol particle, will end through wet or dry deposition, where it is removed from the atmosphere and delivered to the Earth's surface.
| Process | Phase | Estimated Lifetime/Fate |
|---|---|---|
| Gas-Phase Thermal Decomposition | Gas | Very long (months to years), not a significant loss process |
| Gas-Phase Reaction with OH Radicals | Gas | Hours to days (primary chemical sink) |
| Condensed-Phase Stability | Aerosol | Potentially long (days to weeks) |
| Wet/Dry Deposition | Aerosol | Ultimate removal from the atmosphere (days to weeks) |
Emerging Research Areas and Future Perspectives
Development of Novel Synthetic Methodologies
The traditional synthesis of 3,5-dipentyl-1,2,4-trioxolane involves the ozonolysis of dodec-6-ene. However, ongoing research aims to develop more efficient, selective, and safer synthetic protocols. These emerging methodologies seek to overcome the limitations of classical ozonolysis, such as the formation of complex product mixtures and the handling of potentially explosive intermediates. organic-chemistry.orgmasterorganicchemistry.com
Key areas of development include:
Griesbaum Co-ozonolysis: This method involves the reaction of O-methyl oximes with carbonyl compounds in the presence of ozone. mdpi.com It offers an alternative pathway to synthesize unsymmetrical 1,2,4-trioxolanes, providing greater control over the final structure.
Acid-Catalyzed Peroxidation: Novel ozone-free synthetic routes are being explored, such as the acid-catalyzed peroxidation of 1,5-diketones. mdpi.com For instance, a synthesis of bridged 1,2,4-trioxolanes has been developed using 1,5-diketones and hydrogen peroxide catalyzed by tin(IV) chloride (SnCl₄). mdpi.com This approach avoids the direct use of ozone, enhancing the safety and accessibility of these compounds.
Stereocontrolled Synthesis: For applications where stereochemistry is crucial, methods like the diastereoselective Griesbaum co-ozonolysis are being refined. nih.gov These techniques aim to control the spatial arrangement of the substituents on the trioxolane ring, which is particularly important in the synthesis of bioactive molecules. nih.govacs.org
| Methodology | Description | Potential Advantage for this compound Synthesis |
|---|---|---|
| Classical Ozonolysis | Reaction of an alkene (dodec-6-ene) with ozone, followed by rearrangement of the initial molozonide. wikipedia.org | Direct, well-established route. |
| Griesbaum Co-ozonolysis | Reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone. mdpi.com | Allows for the synthesis of unsymmetrical analogues. |
| Acid-Catalyzed Peroxidation of 1,5-Diketones | Ozone-free synthesis using a diketone precursor and a peroxide source with an acid catalyst like SnCl₄. mdpi.com | Improved safety by avoiding ozone; offers a different synthetic pathway. |
| Stereocontrolled Approaches | Diastereoselective reactions that control the orientation of the pentyl groups. nih.gov | Production of specific stereoisomers for targeted applications. |
Deeper Understanding of Complex Reaction Networks
The formation of this compound via ozonolysis proceeds through a complex reaction network first proposed by Rudolf Criegee. organic-chemistry.orgwikipedia.org The mechanism involves highly reactive intermediates whose behavior dictates the final product distribution. wikipedia.org Future research is focused on gaining a more granular understanding of this network.
The accepted mechanism involves several key steps:
Formation of the Primary Ozonide (Molozonide): Ozone undergoes a 1,3-dipolar cycloaddition to the double bond of dodec-6-ene to form the unstable 1,2,3-trioxolane, also known as the molozonide. wikipedia.orgchemistrysteps.com
Cleavage and Formation of the Criegee Intermediate: The molozonide rapidly cleaves and rearranges through a retro-1,3-dipolar cycloaddition. wikipedia.org This step breaks the carbon-carbon and one oxygen-oxygen bond, yielding a carbonyl compound (hexanal) and a carbonyl oxide, also known as the Criegee intermediate or Criegee zwitterion. wikipedia.org
Recombination to the Secondary Ozonide: The Criegee intermediate and the hexanal (B45976) then recombine in a separate 1,3-dipolar cycloaddition to form the more stable this compound (the secondary ozonide). wikipedia.orgbyjus.com
Current research efforts are directed at understanding the factors that influence the stability and reactivity of the Criegee intermediate, as it can participate in side reactions, leading to the formation of oligomers and other byproducts. acs.org The nature of the solvent and the substituents on the original alkene play a critical role in the reaction pathway. organic-chemistry.orgmsu.edu
| Intermediate Species | Structure Type | Role in the Reaction Network |
|---|---|---|
| Primary Ozonide (Molozonide) | 1,2,3-Trioxolane | Initial, unstable adduct of ozone and the alkene. chemistrysteps.comlibretexts.org |
| Carbonyl Oxide (Criegee Intermediate) | Zwitterion (R₂C⁺-O-O⁻) | Key intermediate formed from molozonide cleavage; highly reactive. wikipedia.org |
| Secondary Ozonide (Ozonide) | 1,2,4-Trioxolane (B1211807) | The final, more stable trioxolane product. wikipedia.org |
Advanced Characterization Techniques for Reactive Intermediates
A significant challenge in studying the ozonolysis reaction network is the direct detection and characterization of its short-lived, reactive intermediates, particularly the Criegee intermediates. aip.org Their fleeting existence makes conventional analytical methods inadequate. Future progress in understanding reaction mechanisms is intrinsically linked to the development of advanced characterization techniques capable of probing these transient species.
Recently, novel laboratory methods have enabled the production and direct detection of Criegee intermediates, opening a new window into their chemistry. aip.orgrsc.org These techniques include:
Photoionization Mass Spectrometry (PIMS): Using vacuum ultraviolet (VUV) radiation, researchers can selectively ionize and detect Criegee intermediates, allowing for kinetic studies of their reactions. rsc.orgupenn.edu
Microwave Spectroscopy: This technique provides detailed information on the rotational constants of molecules, enabling the precise determination of the geometric structure of Criegee intermediates in the gas phase. rsc.org
Infrared (IR) and Ultraviolet (UV) Absorption Spectroscopy: These methods are used to identify the vibrational and electronic transitions of intermediates, providing insight into their bonding and electronic structure. rsc.orgacs.org Matrix isolation techniques, where intermediates are trapped in an inert gas at very low temperatures, have been particularly useful for obtaining their IR spectra. acs.org
These advanced methods are crucial for validating theoretical models and providing a more complete picture of the potential energy surfaces governing the formation of ozonides like this compound. aip.orgacs.org
| Technique | Type of Information Obtained | Relevance to Ozonolysis Studies |
|---|---|---|
| VUV Photoionization Mass Spectrometry (PIMS) | Mass-to-charge ratio of intermediates; reaction kinetics. upenn.edu | Direct detection and quantification of Criegee intermediates. rsc.org |
| Microwave Spectroscopy | Molecular rotational constants and geometric structure. rsc.org | Precise structural determination of different conformers (syn/anti) of Criegee intermediates. aip.org |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Vibrational frequencies and functional groups. rsc.org | Identification of intermediates trapped in low-temperature matrices. acs.org |
| UV/Visible Absorption Spectroscopy | Electronic transitions and photodissociation dynamics. rsc.org | Probing the electronic structure and reactivity of Criegee intermediates. acs.org |
Exploration of Related Peroxide Systems
Research into 1,2,4-trioxolanes has spurred interest in other heterocyclic peroxide systems, many of which exhibit significant biological activity. nih.gov The endoperoxide bridge, a key feature of the trioxolane ring, is a pharmacophore in several potent therapeutic agents. nih.govnih.gov This has led to extensive exploration of related peroxide-containing scaffolds.
Notable related peroxide systems include:
1,2,4-Trioxanes: This six-membered ring system is the core structure of the potent antimalarial drug artemisinin (B1665778) and its derivatives. nih.govnih.gov The synthesis and study of simpler, fully synthetic 1,2,4-trioxanes are major areas of research in medicinal chemistry.
1,2,4,5-Tetraoxanes: These are six-membered rings containing two peroxide linkages. They are often formed as dimers during certain peroxidation reactions. acs.org Like trioxolanes and trioxanes, various tetraoxane (B8471865) derivatives have been synthesized and evaluated for their antimalarial and antileishmanial activities. mdpi.comeurasianjournals.com
The study of these related systems provides valuable structure-activity relationship insights. For example, the reactivity of the peroxide bridge towards iron(II) is believed to be central to the antimalarial mechanism of action for many of these compounds, including some 1,2,4-trioxolanes. nih.govnih.gov Future research will likely involve the creation of hybrid molecules that combine features of these different peroxide systems to develop new therapeutic agents. nih.gov
| Compound Class | Heterocyclic Core | Number of Oxygen Atoms | Key Research Interest |
|---|---|---|---|
| 1,2,4-Trioxolanes | Five-membered ring | 3 | Ozonolysis products; synthetic antimalarials (e.g., Arterolane). nih.gov |
| 1,2,4-Trioxanes | Six-membered ring | 3 | Core of the natural antimalarial artemisinin. nih.govnih.gov |
| 1,2,4,5-Tetraoxanes | Six-membered ring | 4 | Synthetic peroxides with potent antimalarial and antileishmanial activity. mdpi.comeurasianjournals.com |
Compound Names
| Compound Name |
|---|
| This compound |
| Artemisinin |
| Dodec-6-ene |
| Hexanal |
| Hydrogen peroxide |
| Ozone |
| Tin(IV) chloride |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for generating 3,5-dipentyl-1,2,4-trioxolane, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via ozonolysis of unsaturated precursors like methyl oleate. Key steps include:
- Ozonolysis initiation : Reacting ozone with the alkene group to form a primary ozonide (1,2,3-trioxolane), which rearranges into the more stable 1,2,4-trioxolane structure .
- Alkene structure dependence : The pentyl substituents arise from the alkyl chains of the precursor (e.g., oleic acid derivatives). Reaction temperature (-78°C to 25°C) and solvent polarity (e.g., methanol or dichloromethane) critically influence yield and regioselectivity .
- Validation : Monitor intermediates via FTIR (ozone absorption at ~1050 cm⁻¹) and confirm final product purity using GC-MS or HPLC .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology :
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Solvent compatibility : Test solubility and degradation kinetics in polar vs. non-polar solvents (e.g., water, ethanol, hexane) using UV-Vis spectroscopy to track absorbance changes at λmax ≈ 270 nm (characteristic of trioxolanes) .
- Light sensitivity : Expose samples to UV/visible light and quantify peroxide content via iodometric titration .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry and calculate charge distribution using B3LYP/6-31G(d) to predict sites for electrophilic/nucleophilic attack .
- Conformational analysis : Compare calculated dihedral angles (e.g., τ(CSSC)) with experimental data from X-ray crystallography or NMR to validate models .
- Reactivity prediction : Simulate ozonolysis transition states to explain product selectivity (e.g., why 1,2,4-trioxolane dominates over 1,2,3-trioxolane) .
Q. How can contradictions in reported ozonolysis mechanisms (e.g., primary product identity) be resolved experimentally?
- Methodology :
- Time-resolved spectroscopy : Use stopped-flow NMR or Raman spectroscopy to capture transient intermediates like the Criegee zwitterion or 1,2,3-trioxolane .
- Isotopic labeling : Introduce <sup>18</sup>O isotopes during ozonolysis and track oxygen incorporation via mass spectrometry to distinguish rearrangement pathways .
- Competitive kinetics : Compare reaction rates of methyl oleate vs. ethyl oleate ozonolysis to assess steric/electronic effects on product distribution .
Q. What advanced characterization techniques are required to resolve disorder in crystalline this compound structures?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Refine structures in lower-symmetry space groups (e.g., monoclinic C2) and apply rigid-body restraints for disordered trioxolane moieties .
- Electron density maps : Use SQUEEZE software to model solvent-accessible voids and validate occupancy of trioxolane groups .
- Complementary spectroscopy : Cross-validate crystallographic data with solid-state NMR (<sup>13</sup>C CP/MAS) to confirm bond connectivity .
Q. How does this compound interact with biological targets (e.g., antimalarial mechanisms), and what assays are appropriate for efficacy studies?
- Methodology :
- In vitro parasite assays : Measure IC50 against Plasmodium falciparum cultures using SYBR Green fluorescence to quantify growth inhibition .
- Reductive activation studies : Use Fe(II)-heme models to simulate trioxolane ring-opening and radical generation, monitored via EPR spectroscopy .
- Cytotoxicity profiling : Compare selective toxicity against mammalian cell lines (e.g., HEK293) using MTT assays to assess therapeutic windows .
Data Contradictions and Resolution
Q. Why do some studies report 1,2,4-trioxolane as the primary ozonolysis product, while others observe 1,2,3-trioxolane intermediates?
- Analysis :
- Reaction conditions : Lower temperatures (-78°C) stabilize 1,2,3-trioxolane, while milder conditions favor rearrangement to 1,2,4-trioxolane .
- Substrate specificity : Ethyl oleate predominantly forms 1,2,3-trioxolane due to ester group electron-withdrawing effects, whereas methyl oleate derivatives favor 1,2,4-trioxolane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
